Dual Electrophilic Reactivity Profile: Benzoyl Chloride vs. Chlorocyclopropyl Moiety
The compound provides two orthogonal electrophilic reaction centers on the same molecular scaffold. The benzoyl chloride carbonyl reacts with nucleophiles (amines, alcohols) under standard acylation conditions, while the C–Cl bond on the cyclopropane ring remains intact for subsequent functionalization. This is in contrast to 4-cyclopropylbenzoyl chloride (CAS not specified), which lacks the second electrophilic chlorine atom and therefore cannot undergo the same sequential derivatization without additional halogenation steps .
| Evidence Dimension | Number of electrophilic reaction sites available for sequential functionalization |
|---|---|
| Target Compound Data | Two distinct electrophilic sites (benzoyl chloride carbonyl and chlorocyclopropyl C–Cl bond) |
| Comparator Or Baseline | 4-Cyclopropylbenzoyl chloride: One electrophilic site (benzoyl chloride carbonyl only; cyclopropyl C–H bonds are not electrophilic) |
| Quantified Difference | Target compound provides one additional orthogonal electrophilic handle (C–Cl on cyclopropane ring) |
| Conditions | Structural and reactivity class comparison; no direct head-to-head experimental data identified in primary literature |
Why This Matters
Procurement of this specific intermediate eliminates one additional halogenation or functional group interconversion step compared to using non-chlorinated cyclopropyl analogs.
